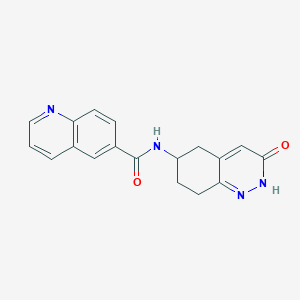

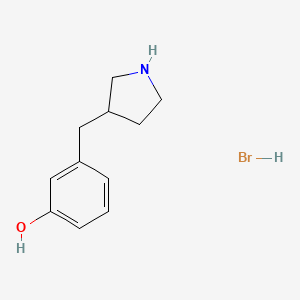

![molecular formula C21H19N3O2S B2949990 N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049422-85-6](/img/structure/B2949990.png)

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiadiazoles . These compounds have been studied for their various biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of this compound can be characterized by techniques such as IR, NMR, and Mass spectroscopy . For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the aromatic protons and the methyl group .Chemical Reactions Analysis

The chemical reactivity of this compound can be evaluated using density functional theory (DFT) analysis. This involves calculating the frontier orbital energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学研究应用

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been reported to exhibit potent antimicrobial properties . They can be designed to target various bacterial strains and are particularly effective against certain resistant microbes. The structural moiety of thiazole is a common feature in many antimicrobial agents, such as sulfathiazole .

Anticancer Activity

The thiazole ring is a prominent feature in several anticancer drugs. Research has shown that modifications of thiazole-based compounds can lead to new molecules with potent antitumor properties . Some thiazole derivatives have been synthesized and verified for their antitumor activity, indicating the potential of our compound in cancer treatment .

Anti-Inflammatory and Analgesic Effects

Thiazole compounds are known to possess anti-inflammatory and analgesic activities . They can be used to develop new medications that help reduce inflammation and pain without the side effects associated with traditional anti-inflammatory drugs .

Antiviral and Antiretroviral Effects

Thiazoles also play a role in the development of antiviral and antiretroviral drugs . For instance, Ritonavir, a well-known antiretroviral drug, contains a thiazole ring. This suggests that our compound may have applications in the treatment of viral infections, including HIV .

Neuroprotective Properties

Some thiazole derivatives have shown neuroprotective effects , which could be beneficial in treating neurodegenerative diseases. These compounds can aid in the protection of neuronal cells and the maintenance of neurological function .

Antidiabetic Activity

Thiazole derivatives have been identified to exhibit antidiabetic properties by influencing various biological pathways involved in glucose metabolism. This opens up possibilities for the compound to be used in managing diabetes and related metabolic disorders .

作用机制

Target of Action

The primary targets of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide are likely to be the Epidermal Growth Factor Receptor (EGFR) and Raf kinases . EGFR is a primary tumor marker in many cancer types, including breast, lung, colon, bladder, liver, cervical, prostate, and ovarian cancers . Raf kinases are part of the Ras/Raf/MEK/ERK pathway, which regulates cell division and survival .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition can lead to a decrease in the proliferation of cancer cells, as these targets are often overexpressed or hyperactivated in various types of cancer . The exact mode of interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the Ras/Raf/MEK/ERK pathway by inhibiting Raf kinases . This pathway is crucial for cell division and survival, and its dysregulation is often associated with cancer. By inhibiting Raf kinases, the compound can potentially disrupt this pathway, leading to reduced proliferation of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include reduced proliferation of cancer cells due to the inhibition of key targets like EGFR and Raf kinases . This could potentially lead to a decrease in tumor growth in various types of cancer where these targets play a significant role .

未来方向

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. This could include testing against a wider range of biological targets and in different disease models. Additionally, modifications to the chemical structure could be explored to enhance its biological activity and reduce potential side effects .

属性

IUPAC Name |

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-23(12-15-6-4-3-5-7-15)20(25)19-14-27-21-22-18(13-24(19)21)16-8-10-17(26-2)11-9-16/h3-11,13-14H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFHOUCXNOWKJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)

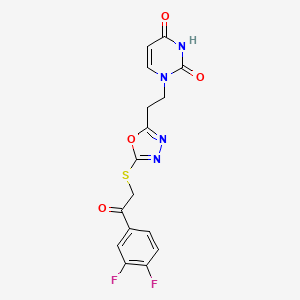

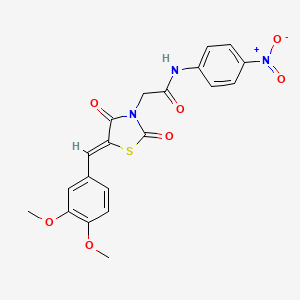

![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)

![N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2949915.png)

![N-(4-methylphenyl)-2-[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2949916.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2949919.png)

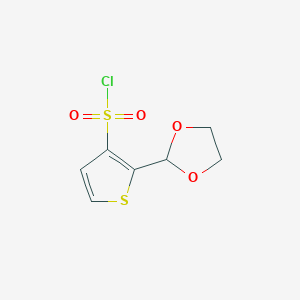

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2949922.png)

![3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2949926.png)

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)